molecular formula C12H14N4O3S2 B2614977 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034443-40-6

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2614977
CAS No.: 2034443-40-6
M. Wt: 326.39
InChI Key: AJUVZSJHCJELQW-UHFFFAOYSA-N
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Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, a sulfonyl group, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the triazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling with Thiophene: The final step involves coupling the azetidine derivative with a thiophene-containing compound using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Mechanism of Action

The mechanism of action of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the sulfonyl group can participate in electrostatic interactions. The azetidine and thiophene rings can contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-methyl-4H-1,2,4-triazol-3-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the sulfonyl group, which may affect its reactivity and binding properties.

    1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of a thiophene ring, which may alter its electronic properties and interactions.

Uniqueness

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its combination of a triazole ring, sulfonyl group, azetidine ring, and thiophene ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-15-8-13-14-12(15)21(18,19)10-6-16(7-10)11(17)5-9-3-2-4-20-9/h2-4,8,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUVZSJHCJELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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